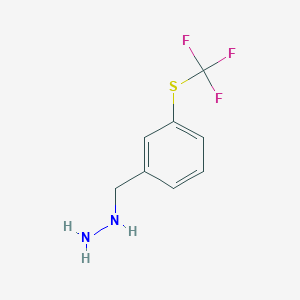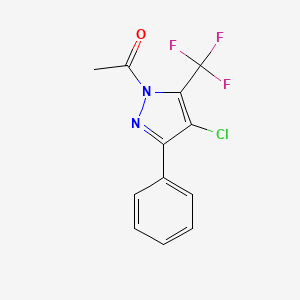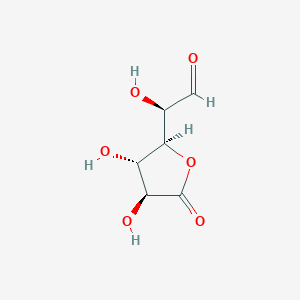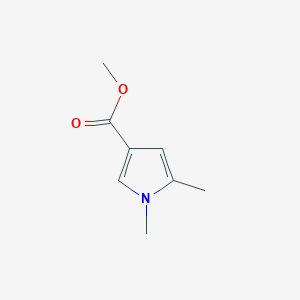![molecular formula C15H25NO4 B12862158 2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B12862158.png)
2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a significant molecule in the field of organic chemistry and drug discovery . The unique structure of this compound allows it to serve as a key synthetic intermediate in various chemical reactions and total synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate typically involves the Dieckmann cyclization of a piperidine derivative . This reaction is carried out under specific conditions to ensure the formation of the desired bicyclic structure. The process involves the use of a base to deprotonate the piperidine derivative, followed by cyclization to form the bicyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and other advanced techniques can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Wirkmechanismus
The mechanism of action of 2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways . The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and interaction with other molecules . The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
- 2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate
Uniqueness
2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and ethyl groups on the bicyclic structure .
Eigenschaften
Molekularformel |
C15H25NO4 |
|---|---|
Molekulargewicht |
283.36 g/mol |
IUPAC-Name |
2-O-tert-butyl 4-O-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate |
InChI |
InChI=1S/C15H25NO4/c1-5-19-12(17)15-8-6-11(7-9-15)16(10-15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
RWFHCRFOCBYJTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C12CCC(CC1)N(C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)benzo[d]oxazol-7-ol](/img/structure/B12862088.png)
![5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12862096.png)

![1-Iododibenzo[b,d]furan-2-ol](/img/structure/B12862106.png)
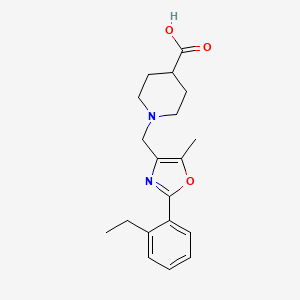
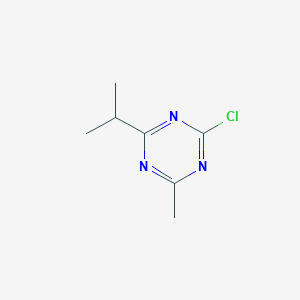
![4-(Benzyloxy)-4'-chloro-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862126.png)
